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Compound of Interest

Compound Name: Caracemide

Cat. No.: B1668298

Introduction

Caracemide (NSC-253272) is an investigational antineoplastic agent, structurally analogous to
hydroxyurea.[1] Preclinical studies (details of which are not publicly available but are inferred
from the progression to Phase I trials) have suggested potential anti-tumor activity, leading to
its initial evaluation in human subjects. An initial Phase | clinical trial of Caracemide
administered as a short intravenous infusion every 21 days has been conducted, providing
valuable preliminary data on its safety, tolerability, and pharmacokinetic profile in cancer
patients.[1]

These application notes and protocols outline the design of a subsequent Phase | clinical trial
for Caracemide. The proposed study will build upon the findings of the initial trial, with a
primary focus on optimizing the administration schedule to mitigate the previously identified
dose-limiting toxicity (DLT) of severe "burning pain" and to further characterize the safety and
pharmacokinetic profile of Caracemide.

Preclinical Data Summary (Hypothetical)

While specific preclinical data for Caracemide is not available in the provided search results, a
typical preclinical data package for an antineoplastic agent moving into Phase | trials would
include the following. This information is essential for determining the starting dose and for
safety monitoring.
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Data Type

Findings

Mechanism of Action

As a hydroxyurea analog, Caracemide is
postulated to inhibit ribonucleotide reductase, an
enzyme essential for DNA synthesis, thereby

arresting cell proliferation.

In Vitro Cytotoxicity

Demonstrated cytotoxic effects against a panel

of human cancer cell lines.

In Vivo Efficacy

Evidence of tumor growth inhibition in animal

models (e.g., xenografts in mice).

Animal Toxicology

Key findings would include the identification of
target organs for toxicity, the No-Observed-
Adverse-Effect Level (NOAEL), and the highest
non-severely toxic dose (HNSTD). These
studies would have been conducted in at least

two species (one rodent, one non-rodent).

Summary of Initial Phase I Clinical Trial Data

A prior Phase | study of Caracemide provides the foundation for the design of this new trial.[1]

Key findings from this study are summarized below:
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Parameter Finding

Patient Population Patients with advanced solid tumors.
Dosing Schedule Short intravenous infusion every 21 days.
Dose Escalation Levels 85, 170, 425, 595, and 795 mg/mz

An intolerable "burning pain™ originating in the

mucosal areas of the head and neck,
Dose-Limiting Toxicity (DLT) progressing to the chest and abdomen, was

observed at the 425 mg/mz level and was dose-

limiting at 795 mg/mz2.[1]

] 795 mg/m2 when administered as a 4-hour
Maximum Tolerated Dose (MTD) ) )
infusion.[1]

Mild to moderate nausea and vomiting at all
Other Toxicities dose levels; a possible allergic reaction at 425

mg/mz.[1]

Rapid clearance with a half-life of approximately
o 2.5 minutes. Blood levels were significantly
Pharmacokinetics ) ] )
lower with a 4-hour infusion compared to a 30-

minute infusion at the same dose.[1]

No complete or partial responses were
observed; however, one patient with advanced

Anti-tumor Activity colon carcinoma experienced subjective pain
relief and a decrease in carcinoembryonic
antigen (CEA).[1]

Rationale for the Proposed Phase | Study

The dose-limiting "burning pain” observed in the initial Phase | trial appears to be related to the
rate of infusion. Extending the infusion from 30 minutes to 4 hours allowed for dose escalation,
but the toxicity remained the limiting factor.[1] The very short half-life of Caracemide suggests
that a continuous infusion schedule might maintain therapeutic concentrations while avoiding
the peak concentration-related toxicity.[1] Therefore, this new Phase | study will evaluate a
continuous intravenous infusion of Caracemide over 24 hours.
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Phase I Clinical Trial Protocol: A Continuous
Infusion Study of Caracemide in Patients with
Advanced Solid Tumors

Study Objectives

1.1 Primary Objectives:

o To determine the maximum tolerated dose (MTD) and recommended Phase Il dose (RP2D)
of Caracemide administered as a 24-hour continuous intravenous infusion every 21 days.

o To evaluate the safety and tolerability of Caracemide administered via this schedule.
1.2 Secondary Objectives:

» To characterize the pharmacokinetic profile of Caracemide administered as a 24-hour
continuous infusion.

e To observe for any preliminary evidence of anti-tumor activity.

Patient Selection Criteria

2.1 Inclusion Criteria:

Histologically or cytologically confirmed advanced or metastatic solid tumor for which
standard therapy is no longer effective or available.

Age = 18 years.

Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.

Adequate organ function (hematological, renal, and hepatic).

Willingness and ability to provide written informed consent.
2.2 Exclusion Criteria:

e Prior treatment with Caracemide.
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Known hypersensitivity to hydroxyurea or related compounds.

Major surgery within 4 weeks of starting treatment.

Symptomatic central nervous system (CNS) metastases.

Pregnant or breastfeeding women.

Treatment Plan

3.1 Dose Escalation: A standard 3+3 dose escalation design will be used. The starting dose will
be based on the previously established MTD, with the expectation that a continuous infusion
will be better tolerated.

Dose Level Caracemide Dose (mg/m?/24h)
1 400

2 600

3 800

4 1000

5 1200

3.2 Definition of Dose-Limiting Toxicity (DLT): ADLT is defined as any of the following
treatment-related adverse events occurring during the first cycle of therapy:

o Grade 4 neutropenia lasting > 7 days.
» Febrile neutropenia.
e Grade 4 thrombocytopenia or Grade 3 thrombocytopenia with significant bleeding.

o Grade = 3 non-hematological toxicity (excluding nausea, vomiting, or alopecia that is well-
managed with supportive care).

e Grade 3 "burning pain" despite optimal management.
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Study Assessments
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Experimental Protocols

5.1 Pharmacokinetic Sample Collection and Processing:
o Objective: To determine the pharmacokinetic profile of Caracemide.
e Procedure:

o Collect 3 mL of whole blood in EDTA-containing tubes at the time points specified in the
schedule of assessments.

o Immediately place the tubes on ice.

o Within 30 minutes of collection, centrifuge the samples at 1500 x g for 10 minutes at 4°C.
o Aliquot the resulting plasma into cryovials.

o Store the plasma samples at -80°C until analysis.

e Analysis: Plasma concentrations of Caracemide will be determined using a validated liquid
chromatography-mass spectrometry (LC-MS) method.

Visualizations

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b1668298?utm_src=pdf-body
https://www.benchchem.com/product/b1668298?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Screening Phase

Informed Consent

'

Eligibility Assessment
(Inclusion/Exclusion Criteria)

'

Baseline Assessments
(Physical Exam, Labs, Tumor Imaging)

Tv*eatment Phase (Cycle 1)

Day 1: Pre-infusion Assessments

24-hour Continuous IV Infusion
of Caracemide

Intensive PK Sampling

and Safety Monitoring End of Infusion Assessments

Follow-up and [Y)LT Observation

Weekly Safety Assessments
(Labs, AE Monitoring)

DLT Evaluation
(End of Cycle 1)

Tumor Response Assessment
(End of Cycle 2)

Click to download full resolution via product page

Caption: Experimental workflow for the Phase I clinical trial of Caracemide.
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Postulated Mechanism of Action of Caracemide
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Caption: Postulated signaling pathway for Caracemide's mechanism of action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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